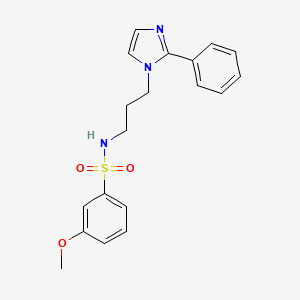

1-(6-Bromopyridin-3-yl)propan-1-ol

Übersicht

Beschreibung

1-(6-Bromopyridin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of pyridine and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modifications

Chemical Synthesis and Safety Improvements : A study by (Palmer et al., 2012) discussed the structural modifications of compounds similar to 1-(6-Bromopyridin-3-yl)propan-1-ol for reducing mutagenicity and drug-drug interactions. These modifications aimed to improve safety profiles.

Role in Antifungal Activity : Research by (Lima-Neto et al., 2012) highlighted the synthesis of derivatives like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, demonstrating significant antifungal properties against Candida species, suggesting potential medicinal applications.

Neurogenesis Applications : A study by (Shin et al., 2015) explored a derivative of this compound in inducing neurogenesis in neural stem cells, highlighting its potential in neurological research and therapy.

Biological and Pharmaceutical Investigations

Medicinal Chemistry : Research by (Bolliger et al., 2011) focused on the synthesis of 2-aminopyridines, key structural cores in medicinal compounds, demonstrating the importance of bromopyridine derivatives in drug discovery.

Antifungal Synthesis and Evaluation : A study by (Zambrano-Huerta et al., 2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, exhibiting high activity against Candida strains, indicating the utility of such compounds in developing antifungal agents.

Pharmaceutical Agent Development : Investigations by (Stenlake et al., 1989) and (Vardanyan, 2018) focused on synthesizing derivatives for potential use as intravenous anesthetics and other pharmaceutical applications.

Advanced Material Development

Metal Binding and Antitumor Activity : Research by (Roy et al., 2011) highlighted a cationic imidazopyridine derivative, related to this compound, exhibiting significant antitumor activities and potential as cellular imaging agents.

Corrosion Inhibition in Steel : A study by (Gao et al., 2007) synthesized tertiary amines related to the compound and evaluated their performance as corrosion inhibitors, illustrating industrial applications.

Miscellaneous Applications

Agricultural Research : A study by (Phillips et al., 1981) explored a similar heterocyclic amino acid, affecting the morphological development of plants, suggesting potential use in agricultural research.

Ultrasonic Studies in Liquid Mixtures : Research by (Rambabu et al., 1989) used bromobutane and alcohol mixtures, including propan-1-ol, to study ultrasonic velocities and densities, highlighting the compound's relevance in physical chemistry studies.

Wirkmechanismus

Target of Action

It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(6-Bromopyridin-3-yl)propan-1-ol is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As an intermediate in organic synthesis and pharmaceutical production , its effects would largely depend on the final compounds it helps produce.

Eigenschaften

IUPAC Name |

1-(6-bromopyridin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGHWKWZMLTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)

![Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2370782.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2370800.png)